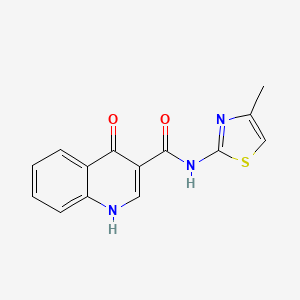
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various quinoline derivatives that have been studied for their potential biological activities, including antitubercular properties as indicated by the synthesis and evaluation of related compounds .
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in several studies. For instance, the synthesis of esters of halogen derivatives of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids was studied, and their reaction with 2-amino-4-methylthiazole yielded the corresponding hetarylamides . This suggests that the synthesis of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide could involve similar esterification and amide formation reactions.
Molecular Structure Analysis
While the specific molecular structure of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is not detailed in the provided papers, the structure-activity relationships in related quinoline derivatives have been investigated. For example, the presence of a carboxylic acid moiety at the 2 position was found to afford optimal potency in antiallergy agents . This indicates that the position and type of substituents on the quinoline core can significantly influence the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. For instance, the synthesis of thiazoloquinoline derivatives involved cyclization reactions of thiazoles . The chemical transformations of quinoline derivatives are often tailored to introduce specific functional groups that can enhance their biological activity or enable their use in various applications, such as radiolabeling for PET imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For example, the introduction of a quinoline-imidazole-monoamide ligand into reaction systems resulted in the formation of octamolybdate complexes with different metal ions, which exhibited electrochemical, photocatalytic, and magnetic properties . This suggests that the physical and chemical properties of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide would be influenced by its molecular structure and the presence of specific functional groups.
Scientific Research Applications
Synthesis and Carcinogenic Activity
A study by Kawazoe et al. (1978) synthesized a compound structurally related to 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide and evaluated its carcinogenic activity in mice. The compound showed potent carcinogenic effects, highlighting the significance of structural analysis in the design of potentially safer chemicals (Kawazoe et al., 1978).
Antitumor Evaluation of Thiazoloquinoline Derivatives
Alvarez-Ibarra et al. (1997) focused on the synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives, demonstrating that specific structural features are essential for significant antitumor activities. This study underscores the importance of structural optimization in developing chemotherapeutic agents (Alvarez-Ibarra et al., 1997).
Molecular Docking and Inhibition of HBV Replication
Kovalenko et al. (2020) conducted synthetic, crystallographic, and molecular docking studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives. They found these compounds to be potent inhibitors of Hepatitis B Virus replication, showcasing the potential of quinoline derivatives in antiviral research (Kovalenko et al., 2020).
Photocatalytic and Magnetic Properties
Li et al. (2020) explored the electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand. Their research contributes to the understanding of quinoline derivatives in material science, particularly in photocatalysis and magnetic applications (Li et al., 2020).
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline and evaluated their antibacterial and antifungal activities. This study highlights the antimicrobial potential of quinoline derivatives, offering insights into their use as antimicrobial agents (Holla et al., 2006).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYEPHHCXAHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)
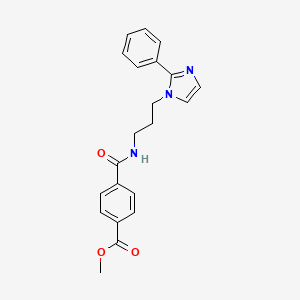
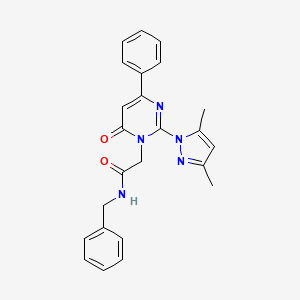
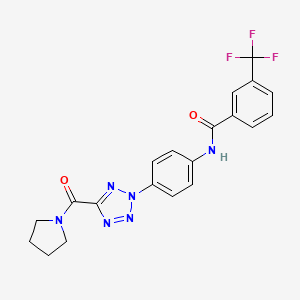
![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)
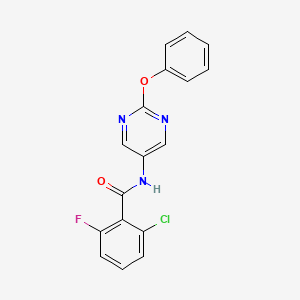
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)
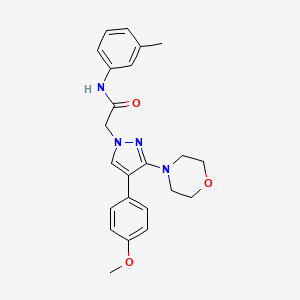
![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)
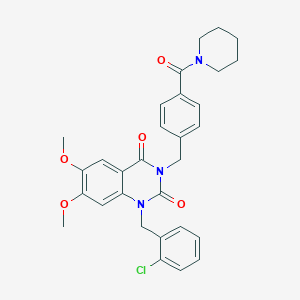
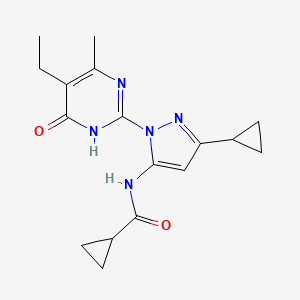
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)